Pyrrolidine-2-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

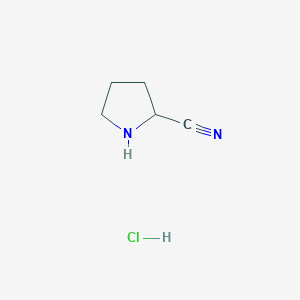

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTUXCBPTVKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619044 | |

| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-80-2 | |

| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-2-carbonitrile Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Pyrrolidine-2-carbonitrile hydrochloride, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, reactivity, and critical applications of this compound, with a focus on providing actionable, field-proven insights.

Introduction: The Strategic Importance of a Chiral Intermediate

(S)-Pyrrolidine-2-carbonitrile hydrochloride, and its enantiomer, have emerged as indispensable intermediates in the synthesis of complex pharmaceutical agents.[1][2] Their significance lies in the chiral pyrrolidine scaffold, which serves as a proline mimic. This structural motif is particularly crucial for designing inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type-II diabetes.[3][4] The nitrile group is essential for potent inhibitory activity and enhances the chemical stability required for orally administered drugs.[4] This guide will explore the fundamental chemical characteristics that make this compound a valuable tool in the drug discovery arsenal.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. The compound is typically a white to off-white crystalline powder.[1][5] It is known to be soluble in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (S)-Pyrrolidine-2-carbonitrile hydrochloride | [6] |

| Synonyms | (2S)-2-pyrrolidinecarbonitrile hydrochloride, (S)-2-Cyanopyrrolidine hydrochloride | [7] |

| CAS Number | 65732-69-6 (S-enantiomer), 675602-84-3 (R-enantiomer) | [7][8] |

| Molecular Formula | C₅H₉ClN₂ | [1][9] |

| Molecular Weight | 132.59 g/mol | [1][9] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 215-220 °C (S-enantiomer) | [1] |

| Boiling Point | 244.9 °C at 760 mmHg | [9] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Soluble in water | [1][2] |

| Purity | Typically ≥ 96-99% | [1] |

Synthesis and Purification: A Mechanistic Approach

The most practical and widely cited synthesis of (S)-Pyrrolidine-2-carbonitrile hydrochloride starts from L-proline. This multi-step process is a cornerstone for producing the key intermediate required for DPP-IV inhibitors like Vildagliptin.[3][4] The causality behind this pathway lies in the sequential modification of the carboxylic acid moiety of proline while preserving the crucial stereochemistry at the C-2 position.

Experimental Protocol: Synthesis from L-Proline

Step 1: N-Acylation to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid This initial step protects the secondary amine of the pyrrolidine ring and introduces the chloroacetyl group necessary for later coupling reactions.

-

Suspend L-proline in a suitable aprotic solvent, such as tetrahydrofuran (THF).[3][4]

-

Add chloroacetyl chloride to the suspension at room temperature.[3]

-

Reflux the reaction mixture for approximately 2 hours. The refluxing provides the necessary activation energy for the acylation to proceed to completion.[3]

-

After cooling, quench the reaction with water and perform a liquid-liquid extraction using ethyl acetate and brine to isolate the N-acylated product.[3]

Step 2: Amidation to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The carboxylic acid is converted to a primary amide, which is the immediate precursor to the nitrile.

-

Dissolve the carboxylic acid intermediate from Step 1 in dichloromethane (DCM).[4]

-

Slowly add a solution of a coupling agent, such as dicyclohexylcarbodiimide (DCC), at a reduced temperature (10–15 °C) to activate the carboxyl group.[4]

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the activated ester.[4]

-

Introduce an ammonia source, such as ammonium bicarbonate, and continue stirring. The nucleophilic ammonia attacks the activated carboxyl group, forming the amide.[3][4]

-

Filter the reaction mixture to remove byproducts (e.g., dicyclohexylurea) and concentrate the filtrate to obtain the crude amide.[4]

Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile This final step involves the elimination of water from the primary amide to form the target nitrile.

-

Suspend the amide from Step 2 in THF.[3]

-

Add a potent dehydrating agent, such as trifluoroacetic anhydride, at a low temperature (0–5 °C) to prevent side reactions.[3][10]

-

Stir the reaction at room temperature for 2 hours to ensure complete dehydration.[3][10]

-

The resulting product is the N-acylated nitrile. The free base, Pyrrolidine-2-carbonitrile, can be obtained after appropriate workup and deprotection, followed by salt formation with HCl.

Purification: The final product and intermediates can be purified using standard laboratory techniques, including crystallization from solvents like diisopropyl ether or column chromatography.[10]

Caption: Synthesis workflow starting from L-Proline.

Reactivity and Stability

This compound is a stable crystalline solid, but its reactivity profile is of great interest. It is highly reactive and sensitive to air and moisture.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[11]

Reactivity: The primary utility of this compound is as an electrophilic building block after deprotection of the amine. The pyrrolidine nitrogen acts as a nucleophile, enabling its coupling with various electrophilic partners. This reactivity is harnessed in the synthesis of Vildagliptin, where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is coupled with 3-amino-1-adamantanol.[12]

Stability and Storage: Proper storage is critical to maintain the compound's purity and integrity. It is stable under normal conditions but should be stored in a cool, dry, well-ventilated area, protected from direct sunlight and moisture.[1][13] The container must be kept tightly closed, and for long-term stability, storage under an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.[8][13] The typical shelf life under these conditions is 2 years.[1][2] Studies on other pyrrolidine hydrochloride salts have shown potential for decomposition in the presence of air, forming N-oxide and 2"-oxo derivatives, underscoring the need for inert atmosphere storage.[14]

Spectral Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a complete spectral dataset for the title compound is not fully consolidated in public literature, data for its precursors and closely related derivatives are well-documented and provide a reliable basis for characterization.

Table 2: Spectroscopic Data for Characterization

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic multiplets for the pyrrolidine ring protons (typically in the δ 2.0-4.0 ppm range). The proton alpha to the nitrile group would appear as a distinct multiplet. Spectra are available for confirmation.[15] |

| ¹³C NMR | The carbon NMR would show distinct signals for the four methylene carbons of the pyrrolidine ring, the chiral carbon bearing the nitrile, and the nitrile carbon itself (typically δ 117-120 ppm).[10] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹. The N-H stretching of the hydrochloride salt would appear as a broad band in the 2700-3300 cm⁻¹ region.[10][16] |

| Mass Spectrometry (MS) | Electron ionization or electrospray ionization would show the molecular ion peak corresponding to the free base (C₅H₈N₂), allowing for confirmation of the molecular weight.[15] |

The lack of a strong UV chromophore in the molecule's core structure means that direct detection by HPLC-UV can be challenging. Derivatization with a chromophoric agent like benzoyl chloride may be necessary for quantitative analysis.[17]

Safety and Handling

This compound is classified as harmful and requires careful handling to minimize exposure.[8][9]

Hazard Identification:

-

GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]

-

Signal Word: Warning.[8]

-

Pictogram: GHS07 (Exclamation mark).[8]

Protocol: Safe Handling and Emergency Procedures

Engineering Controls:

-

Always handle the substance within a certified fume hood to avoid inhalation of dust or fumes.[8]

-

Ensure the work area is well-ventilated.[1]

-

An eye wash station and safety shower must be readily accessible.[13]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[8]

-

Eye Protection: Use safety glasses with side-shields or goggles.[8]

-

Skin and Body Protection: Wear a lab coat or protective clothing.[8]

-

Respiratory Protection: For operations that may generate dust, a respiratory protective device with a particle filter or a self-contained breathing apparatus (in case of emergency) is necessary.[8]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[8][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[8][13]

-

Eye Contact: Rinse cautiously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[8][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. If the person is conscious, give half a litre of water to drink. Transfer to a hospital immediately.[8]

Applications in Drug Discovery

The primary and most high-profile application of (S)-Pyrrolidine-2-carbonitrile hydrochloride is as a key building block for the synthesis of Vildagliptin, a potent and selective DPP-IV inhibitor for the treatment of type-II diabetes.[3][18] The 2(S)-cyanopyrrolidine moiety is the "warhead" that reversibly interacts with the serine protease active site of the DPP-IV enzyme.[4]

Caption: Role as a key intermediate in Vildagliptin synthesis.

Beyond this, the chiral pyrrolidine framework is a privileged scaffold in medicinal chemistry, used in the development of various therapeutic agents, including antiviral and neuroprotective compounds.[7][19] Its utility in organic synthesis extends to agrochemicals and other fine chemicals, making it a versatile intermediate for research and development.[1][9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic component in the synthesis of life-saving therapeutics. Its well-defined chemical and physical properties, established synthetic routes, and critical role as a chiral building block underscore its importance. A thorough understanding of its reactivity, stability, and handling requirements, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in research and drug development.

References

- (S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. (n.d.). IndiaMART.

- (S)-2-Pyrrolidinecarbonitrile HCl - Physico-chemical Properties. (2024, April 9). ChemBK.

- (S)-Pyrrolidine-2-carbonitrile hydrochloride. (n.d.). JIGS Chemical Limited.

- SAFETY DATA SHEET: (2S)-Pyrrolidine-2-carbonitrile hydrochloride. (2023, April 13). Apollo Scientific.

- Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (2017, December 22). Google Patents.

- Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (n.d.). Google Patents.

- Singh, S. K., Reddy, P. G., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4(20).

- (R)-2-Cyanopyrrolidine hydrochloride. (2024, April 9). ChemBK.

- Singh, S. K., Reddy, P. G., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.

- (2S)-pyrrolidine-2-carbonitrile;hydrochloride 65732-69-6, Purity 96%. (n.d.). APOLLO-NMR.

- Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride. (2022, June 21). Google Patents.

- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound... (2022, January 6). Google Patents.

- 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. (n.d.). PubChem.

- Pyrrolidine. (n.d.). NIST WebBook.

- (R)-Pyrrolidine-2-carbonitrile Hydrochloride. (n.d.). Pharmaffiliates.

- Pyrrolidine IR Spectrum. (n.d.). NIST WebBook.

- 2-Cyanopyrrolidine 1. (n.d.). PubChem.

- Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2025, November 12). PMC - NIH.

- Tsujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International.

- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH.

- SID 46511659 - 2-cyanopyrrolidine 21ah. (n.d.). PubChem.

- Stability of extemporaneously compounded amiloride nasal spray. (2020, July 10). PubMed.

Sources

- 1. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 2. (S)-Pyrrolidine-2-carbonitrile Hydrochloride at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. (S)-Pyrrolidine-2-carbonitrile hydrochloride | CAS: 65732-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3 [amp.chemicalbook.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. chembk.com [chembk.com]

- 10. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 11. CAS 50894-62-7: (2R)-pyrrolidine-2-carboxamide hydrochlori… [cymitquimica.com]

- 12. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6) 1H NMR [m.chemicalbook.com]

- 16. (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6)FT-IR [m.chemicalbook.com]

- 17. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 18. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 19. Nature-Inspired Molecules as Inhibitors in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (S)-Pyrrolidine-2-carbonitrile Hydrochloride: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS No: 65732-69-6), a critical chiral intermediate in modern pharmaceutical synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer a practical, field-tested perspective on its synthesis, analytical validation, and pivotal role in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. We will dissect the causal logic behind common synthetic routes, provide robust, step-by-step protocols for synthesis and characterization, and contextualize its application, with a focus on the synthesis of Vildagliptin.

Introduction: The Strategic Importance of a Chiral Precursor

(S)-Pyrrolidine-2-carbonitrile hydrochloride has emerged as a high-value intermediate in the pharmaceutical industry.[1][2][3] Its significance lies not just in its structure, but in the stereospecificity conferred by the (S)-configuration at the C2 position of the pyrrolidine ring. This specific chirality is fundamental to its primary application as a key building block for a class of oral anti-diabetic agents known as gliptins, or DPP-4 inhibitors.[4][5][6]

DPP-4 is a serine protease that rapidly inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[4][7] The 2(S)-cyanopyrrolidine moiety acts as a proline mimic, enabling the molecule to bind to the active site of the DPP-4 enzyme. The nitrile group, in particular, is crucial for providing reversible, potent inhibition and enhancing the chemical stability required for oral administration.[4][5] Consequently, mastering the synthesis and quality control of (S)-Pyrrolidine-2-carbonitrile hydrochloride is a critical upstream step in the manufacturing of blockbuster drugs like Vildagliptin.[4][7][8] This guide provides the necessary technical foundation for its effective utilization in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use in any laboratory setting. (S)-Pyrrolidine-2-carbonitrile hydrochloride is a white to off-white crystalline powder.[1][2] It is known to be sensitive to air and moisture, necessitating careful storage and handling.[1]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 65732-69-6 | [2][9][10][11] |

| Molecular Formula | C₅H₉ClN₂ | [1][9][10] |

| Molecular Weight | 132.59 g/mol | [1][2][9] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 215-220 °C | [1] |

| Solubility | Soluble in water | [1][2] |

| Purity | ≥99% (Pharmaceutical Grade) | [1][2] |

| Storage | Store in a cool, dry, well-ventilated place under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed. | [2][10] |

| Shelf Life | 2 years under proper storage conditions | [1][2] |

Safety and Handling

As a responsible scientist, safety is the paramount consideration. (S)-Pyrrolidine-2-carbonitrile hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][12] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[12]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and/or face shield).[12]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Do not breathe dust.[3][12]

-

Handling: Avoid direct contact. Take precautionary measures against static discharge.

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[12]

-

If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

If in Eyes: Bathe the eye with running water for 15 minutes.[12]

-

Synthesis Pathway: From L-Proline to the Chiral Intermediate

The most common and economically viable route to synthesize the chloroacetylated derivative, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from the readily available and inexpensive chiral amino acid, L-proline.[4][7] This pathway ensures the preservation of the critical (S)-stereochemistry. The overall process can be visualized as a multi-step conversion of the carboxylic acid group into a nitrile, preceded by N-acylation.

Caption: Synthesis workflow for the key Vildagliptin intermediate.

Detailed Synthesis Protocol: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is a synthesized methodology based on established literature procedures.[4][7] It is designed to be self-validating through in-process checks (TLC).

Materials:

-

L-Proline

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

Step 1: N-Acylation to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

Suspend L-proline in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride to the suspension. Causality Note: This acylation reaction protects the nitrogen of the pyrrolidine ring and introduces the chloroacetyl group necessary for the subsequent coupling reaction in Vildagliptin synthesis.[4][8] The low temperature controls the exothermicity of the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting product is typically carried forward to the next step, often after a simple workup to remove excess reagents.

Step 2: Amidation to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Dissolve the crude product from Step 1 in anhydrous Dichloromethane (DCM).

-

Cool the solution to 10-15 °C.

-

Slowly add a solution of Dicyclohexylcarbodiimide (DCC) in DCM. Causality Note: DCC is a classic coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by ammonia (generated from ammonium bicarbonate) to form the amide.

-

Stir the mixture at room temperature for 1 hour.

-

Add solid ammonium bicarbonate portion-wise. Stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the residue with DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude amide.[7]

Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

Suspend the crude amide from Step 2 in anhydrous THF.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (TFAA). Causality Note: TFAA is a powerful dehydrating agent that efficiently converts the primary amide into a nitrile.[4][7]

-

Stir the reaction at room temperature for 2 hours, monitoring by TLC.

-

Carefully quench the reaction by adding ammonium bicarbonate portion-wise at 5-10 °C to neutralize the trifluoroacetic acid formed.

-

Stir for 45 minutes, then concentrate the mixture under vacuum.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the synthesized intermediate. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this validation.

Caption: Analytical workflow for quality control of the intermediate.

HPLC Method for Purity Assessment

While the molecular structure lacks a strong UV chromophore, derivatization can be used for UV detection, or more commonly, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is employed.[13] For purity, a reverse-phase method is standard.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-based gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) to elute components of varying polarity.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV (if derivatized), or more universally, MS or CAD.[14]

-

Validation: The method must be validated for linearity, specificity, and stability. The recovery rate should be within an acceptable range, for instance, 95.3-115.4% as cited in one method.[13]

NMR Spectroscopy for Structural Elucidation

NMR is indispensable for confirming the chemical structure. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the pyrrolidine ring protons and the protons of the chloroacetyl group. The chemical shifts and coupling patterns provide definitive structural information. Spectral data for the parent hydrochloride salt is publicly available for comparison.[15]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the carbonyl carbon of the acetyl group, and the individual carbons of the pyrrolidine ring, confirming the complete carbon skeleton.

Trustworthiness through Self-Validation: The combined data from HPLC (confirming a single major peak for purity) and NMR (confirming the expected structure for that peak) provides a self-validating system. Any significant deviation in the NMR spectrum from the reference, or the presence of major impurities in the HPLC chromatogram, would immediately invalidate the batch for further use.

Application in Drug Development: Synthesis of Vildagliptin

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a precursor to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is the direct reacting partner for the final step in Vildagliptin synthesis.[4][8][16]

The core reaction involves the nucleophilic substitution of the chlorine atom on the chloroacetyl group by the primary amine of 3-amino-1-adamantanol.[8][17]

Caption: Final condensation step in the synthesis of Vildagliptin.

This condensation is typically carried out in a polar aprotic solvent like acetonitrile, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl formed during the reaction.[17] The use of the pre-formed, quality-controlled cyanopyrrolidine intermediate is critical for ensuring high yield and purity of the final Active Pharmaceutical Ingredient (API).[8][17]

Conclusion

(S)-Pyrrolidine-2-carbonitrile hydrochloride is more than a simple chemical reagent; it is an enabling technology for the synthesis of vital medicines. Its value is intrinsically linked to its stereochemical purity, which is established from its synthesis from L-proline and must be rigorously verified through robust analytical methods. This guide has provided a comprehensive framework for understanding, synthesizing, and analyzing this key intermediate from the perspective of a senior application scientist. By appreciating the causality behind the synthetic steps and implementing stringent, self-validating analytical controls, researchers and developers can confidently utilize this building block to advance the discovery and production of next-generation DPP-4 inhibitors.

References

- (S)-Pyrrolidine-2-carbonitrile hydrochloride - Industrial Chemicals. Industrial Chemicals.

- An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research.

- (S)-Pyrrolidine-2-carbonitrile hydrochloride | CAS: 65732-69-6. Finetech Industry Limited.

- 65732-69-6((S)-Pyrrolidine-2-carbonitrile hydrochloride) Product Description. ChemicalBook.

- (S)-Pyrrolidine-2-carbonitrile hydrochloride. JIGS Chemical Limited.

- Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.

- Efficient synthesis method of vildagliptin. Google Patents (CN104945299A).

- SAFETY DATA SHEET: (2S)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE. Apollo Scientific.

- (S)-2-Pyrrolidinecarbonitrile HCl - Risk and Safety. ChemBK.

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.

- CAS 65732-69-6 (S)-Pyrrolidine-2-carbonitrile hydrochloride. Zhuo Zhou Wen Xi Import and Export Co., Ltd..

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. ResearchGate.

- Role of 2(S)-cyanopyrrolidine moiety in DPP-IV inhibition. Beilstein Journals.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).

- SAFETY DATA SHEET. Sigma-Aldrich.

- Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride. Google Patents (CN114646700A).

- Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH.

- (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 2. (S)-Pyrrolidine-2-carbonitrile Hydrochloride at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. (S)-Pyrrolidine-2-carbonitrile hydrochloride | CAS: 65732-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. 65732-69-6 CAS MSDS ((S)-Pyrrolidine-2-carbonitrile hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. zwxchem.com [zwxchem.com]

- 12. cn.canbipharm.com [cn.canbipharm.com]

- 13. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 14. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]

- 15. (S)-Pyrrolidine-2-carbonitrile hydrochloride(65732-69-6) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]

An In-Depth Technical Guide to Pyrrolidine-2-carbonitrile Hydrochloride: A Cornerstone Chiral Intermediate in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Pyrrolidine-2-carbonitrile hydrochloride, a chiral cyclic amine, has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its rigid, stereochemically defined structure provides a versatile scaffold for the development of a wide array of therapeutic agents. This guide offers a comprehensive technical overview of its core chemical and physical properties, with a particular focus on the (S)-enantiomer, which is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the critical role of its chirality, established synthetic pathways, analytical characterization, chemical reactivity, and significant applications in drug development. This document is intended to serve as an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, providing both foundational knowledge and practical insights into the utilization of this important molecule.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of a pyrrolidine ring substituted with a nitrile group at the 2-position. The presence of a chiral center at this position gives rise to two enantiomers, (S)- and (R)-Pyrrolidine-2-carbonitrile hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C5H9ClN2 | [Generic] |

| Molecular Weight | 132.59 g/mol | [Generic] |

| Appearance | White to off-white crystalline powder | [Generic] |

| Solubility | Soluble in water | [Generic] |

| Melting Point | 215-220 °C | [Generic] |

| Density | 1.19 g/cm³ | [Generic] |

Key Identifiers for the (S)-enantiomer:

| Identifier | Value | Source(s) |

| CAS Number | 65732-69-6 | [Generic] |

| Synonyms | (S)-2-Cyanopyrrolidine hydrochloride, (2S)-Pyrrolidine-2-carbonitrile hydrochloride | [Generic] |

Key Identifiers for the (R)-enantiomer:

| Identifier | Value | Source(s) |

| CAS Number | 675602-84-3 | [Generic] |

| Synonyms | (R)-2-Cyanopyrrolidine hydrochloride, (2R)-Pyrrolidine-2-carbonitrile hydrochloride | [Generic] |

The Imperative of Chirality in Drug Design

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drug molecules. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.

The pyrrolidine scaffold, particularly when derived from natural amino acids like L-proline, provides a robust and stereochemically defined starting point for asymmetric synthesis. This allows for the precise spatial arrangement of functional groups, which is essential for optimizing interactions with biological targets. In the context of Pyrrolidine-2-carbonitrile, the (S)-enantiomer is crucial for its role in synthesizing DPP-4 inhibitors. The nitrile group of the (S)-enantiomer is positioned to form a reversible covalent bond with a key serine residue in the active site of the DPP-4 enzyme, leading to its inhibition.

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound, a chiral cyclic amine, has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its rigid, stereochemically defined structure provides a versatile scaffold for the development of a wide array of therapeutic agents. This guide offers a comprehensive technical overview of its core chemical and physical properties, with a particular focus on the (S)-enantiomer, which is a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the critical role of its chirality, established synthetic pathways, analytical characterization, chemical reactivity, and significant applications in drug development. This document is intended to serve as an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutics, providing both foundational knowledge and practical insights into the utilization of this important molecule.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of a pyrrolidine ring substituted with a nitrile group at the 2-position. The presence of a chiral center at this position gives rise to two enantiomers, (S)- and (R)-Pyrrolidine-2-carbonitrile hydrochloride.

| Property | Value |

| Molecular Formula | C5H9ClN2 |

| Molecular Weight | 132.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 215-220 °C |

| Density | 1.19 g/cm³ |

Key Identifiers for the (S)-enantiomer:

| Identifier | Value |

| CAS Number | 65732-69-6 |

| Synonyms | (S)-2-Cyanopyrrolidine hydrochloride, (2S)-Pyrrolidine-2-carbonitrile hydrochloride |

Key Identifiers for the (R)-enantiomer:

| Identifier | Value |

| CAS Number | 675602-84-3 |

| Synonyms | (R)-2-Cyanopyrrolidine hydrochloride, (2R)-Pyrrolidine-2-carbonitrile hydrochloride |

The Imperative of Chirality in Drug Design

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity. Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drug molecules. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.

The pyrrolidine scaffold, particularly when derived from natural amino acids like L-proline, provides a robust and stereochemically defined starting point for asymmetric synthesis. This allows for the precise spatial arrangement of functional groups, which is essential for optimizing interactions with biological targets. In the context of Pyrrolidine-2-carbonitrile, the (S)-enantiomer is crucial for its role in synthesizing DPP-4 inhibitors. The nitrile group of the (S)-enantiomer is positioned to form a reversible covalent bond with a key serine residue in the active site of the DPP-4 enzyme, leading to its inhibition.

Caption: Synthetic workflow from L-proline to the hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons in the molecule. Key expected signals include multiplets for the pyrrolidine ring protons and a distinct signal for the proton at the chiral center (C2).

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule. Expected signals include those for the four carbons of the pyrrolidine ring and the carbon of the nitrile group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound.

-

Purity Analysis (Reversed-Phase HPLC): Since the pyrrolidine ring lacks a strong chromophore for UV detection, derivatization is often necessary. A common approach involves reacting the secondary amine with a UV-active derivatizing agent, such as benzoyl chloride, prior to analysis.

-

Enantiomeric Purity (Chiral HPLC): A direct method using a chiral stationary phase (CSP) is the preferred approach for determining enantiomeric excess. Columns such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H) are often effective. Alternatively, an indirect method involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column can be employed.

Experimental Protocol: HPLC Purity Analysis (via Derivatization)

-

Sample Preparation: Accurately weigh the this compound sample and dissolve in a suitable solvent.

-

Derivatization: Add a derivatizing agent (e.g., a solution of benzoyl chloride in acetonitrile) and an appropriate base. Heat the mixture to ensure complete reaction.

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).

-

Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 210 nm for benzoyl chloride).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Chemical Reactivity and Handling

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic. This allows for a range of nucleophilic additions.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile to a primary amine (2-aminomethylpyrrolidine).

-

Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.

Reactivity of the Secondary Amine

The secondary amine of the pyrrolidine ring is a nucleophile and a base.

-

Acylation: It readily reacts with acylating agents, such as acid chlorides (e.g., chloroacetyl chloride) and anhydrides, to form N-acyl derivatives. This is a key reaction in its use for synthesizing DPP-4 inhibitors.

-

Alkylation: The amine can be alkylated with alkyl halides.

-

Salt Formation: As a base, it reacts with acids to form salts, such as the commercially available hydrochloride salt, which enhances stability and ease of handling.

Handling and Storage

-

Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

-

Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection, lab coat). Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry place. It is sensitive to air and moisture.

Applications in Drug Development

The primary application of (S)-Pyrrolidine-2-carbonitrile hydrochloride is as a key chiral intermediate in the synthesis of pharmaceuticals.

DPP-4 Inhibitors for Type 2 Diabetes

The most prominent use is in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. The synthesis involves the N-acylation of (S)-pyrrolidine-2-carbonitrile with a chloroacetyl group, followed by substitution of the chlorine with 3-hydroxy-1-aminoadamantane. The cyanopyrrolidine moiety is essential for the mechanism of action of this class of drugs.

Other Therapeutic Areas

The pyrrolidine-2-carbonitrile scaffold is also being explored in other therapeutic areas:

-

Oncology: Derivatives are used in the synthesis of Fibroblast Activation Protein (FAP) inhibitors, which are being investigated as radiotracers for cancer imaging and as potential therapeutic agents.

-

Neurological Disorders: The pyrrolidine ring is a common motif in drugs targeting the central nervous system.

-

Antiviral and Anticancer Agents: The versatility of the chiral pyrrolidine scaffold makes it a valuable starting point for the synthesis of a diverse range of potential antiviral and anticancer compounds.

Caption: Major application areas of this compound.

Conclusion

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a high-value chiral intermediate whose importance in drug discovery and development is well-established. Its utility, stemming from the stereochemically defined pyrrolidine core, has been most significantly demonstrated in the creation of a new class of oral hypoglycemic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for any scientist working in medicinal chemistry and process development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like this compound is set to expand, paving the way for the discovery of next-generation therapeutics.

References

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Semantic Scholar. (URL: [Link])

- CN104262227A - Preparation method of (S)-1-(2-chloracetyl)

- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl)

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC - NIH. (URL: [Link])

- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. (URL: [Link])

- 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,...

- Synthesis of (S)-1-(2-chloroacetyl)

- How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile?

- Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. (URL: [Link])

A Senior Application Scientist's Guide to the Structural Elucidation of Pyrrolidine-2-carbonitrile Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development, the precise and unequivocal structural determination of active pharmaceutical ingredients (APIs) and their key intermediates is not merely a regulatory formality; it is the bedrock of safety, efficacy, and intellectual property. Pyrrolidine-2-carbonitrile hydrochloride, a chiral building block, is a critical precursor in the synthesis of various pharmaceutical compounds, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin, used in the treatment of type 2 diabetes.[1][2][3][4] Its structure, comprising a five-membered cyclic amine, a nitrile group, and a stereocenter, presents a classic yet compelling challenge for structural elucidation.

This guide eschews a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven strategy, walking through the logical progression of analysis from foundational confirmation to the fine-grained details of stereochemistry. We will explore the causality behind each experimental choice, demonstrating how a multi-technique, self-validating approach culminates in a structure that can be defended with absolute confidence.

Foundational Analysis: Confirming Identity and Functionality

Before delving into complex connectivity, the initial phase of elucidation focuses on confirming the molecular formula and identifying the key functional groups. This phase provides the fundamental constraints for all subsequent analyses.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The first question for any unknown is "What is its mass?". Mass spectrometry provides a definitive answer, confirming the molecular weight and offering clues to the elemental composition. For this compound (C₅H₉ClN₂), the expected molecular weight of the free base (C₅H₈N₂) is 110.07 g/mol , while the hydrochloride salt is 132.59 g/mol .[5][6][7]

Causality of Choice : Electrospray Ionization (ESI) is the preferred method for this molecule. Its polar nature and pre-ionized state as a hydrochloride salt make it ideally suited for ESI, which generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular weight of the free base.

Expected Observations :

-

Nitrogen Rule : The free base (C₅H₈N₂) contains two nitrogen atoms (an even number), leading to an even nominal molecular mass of 110. The protonated ion [C₅H₈N₂+H]⁺ observed in the mass spectrum will therefore have an odd mass-to-charge ratio (m/z) of 111. This immediately validates the presence of an odd number of nitrogen atoms in the detected ion, consistent with our protonated molecule containing two nitrogens.[8][9]

-

Fragmentation : In cyclic amines, the primary fragmentation pathway is α-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9][10] This leads to the formation of a stable iminium ion. For pyrrolidine, this often results in the loss of ethylene.[11] High-resolution MS (HRMS) would further allow for the precise determination of the elemental formula from the exact mass.

Table 1: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z (Monoisotopic) | Expected Observation |

|---|---|---|---|

| Protonated Molecule | [C₅H₉N₂]⁺ | 111.0766 | Base peak or prominent ion in ESI-MS |

| Primary Fragment | [C₃H₅N]⁺ | 55.0422 | Result of α-cleavage and loss of HCN |

| Secondary Fragment | [C₄H₈N]⁺ | 70.0657 | Result of α-cleavage with loss of H |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a ~1 mg/mL solution of this compound in a 50:50 mixture of methanol and deionized water.

-

Instrumentation : Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode : Operate in positive ion mode.

-

Data Acquisition : Acquire data over a mass range of m/z 50-500.

-

Analysis : Identify the [M+H]⁺ ion and compare its exact mass to the theoretical value for C₅H₉N₂ to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy serves as a rapid, non-destructive method to confirm the presence of key functional groups. It provides a characteristic "fingerprint" that corroborates the proposed structure.

Causality of Choice : This technique is exceptionally sensitive to the specific vibrational modes of the nitrile (C≡N) and amine hydrochloride (N-H⁺) moieties, which are the defining functional groups of the molecule.

Expected Observations :

-

Nitrile Stretch (C≡N) : A sharp, intense absorption band is expected in the 2260-2220 cm⁻¹ region.[12][13][14] Its intensity is due to the large change in dipole moment during the stretching vibration.

-

Amine Salt (N-H⁺ Stretch) : A broad, strong absorption band between 2700-3100 cm⁻¹ is characteristic of the N-H⁺ stretching in a secondary amine salt.

-

C-H Stretches : Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Sec. Amine Salt | N-H⁺ Stretch | 2700 - 3100 | Strong, Broad |

| Alkane | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Alkane | C-H Bend | 1350 - 1470 | Medium |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation : Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis : Identify the key absorption bands and correlate them to the expected functional groups.

Core Structural Framework: Unraveling Connectivity with NMR

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle, defining the precise connectivity of the carbon-hydrogen framework.

Causality of Choice : NMR is the most powerful technique for the de novo structure elucidation of organic molecules in solution.[15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an interlocking web of data that allows for the unambiguous assignment of every atom in the molecular skeleton.

¹H and ¹³C NMR: The Atomic Census

-

¹H NMR : Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The pyrrolidine ring protons are expected to show complex second-order coupling patterns due to their diastereotopic nature.[16]

-

¹³C NMR : Reveals the number of unique carbon atoms and their electronic environment. The nitrile carbon is expected to be significantly downfield.[14] For the basic pyrrolidine ring, carbons adjacent to the nitrogen appear around 47 ppm, while the other carbons are around 26 ppm.[17]

2D NMR: Building the Molecular Map

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is crucial for tracing the proton connectivity around the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to the carbon it is attached to, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for linking fragments together, for example, by correlating the proton at C2 to the nitrile carbon (C6).

dot

Caption: Integrated workflow for the structural elucidation of pyrrolidine-2-carbonitrile HCl.

Table 3: Predicted NMR Assignments (in D₂O)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | ~55-60 | ~4.5 (dd) | C3, C5, C6 |

| 3 | ~28-32 | ~2.2-2.4 (m) | C2, C4, C5 |

| 4 | ~24-28 | ~2.0-2.2 (m) | C3, C5 |

| 5 | ~45-50 | ~3.3-3.5 (m) | C2, C3, C4 |

| 6 (C≡N) | ~118-125 | - | C2 |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation : Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR : Acquire a standard 1D proton spectrum.

-

¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[18]

-

gCOSY : Acquire a gradient-enhanced COSY spectrum to establish H-H correlations.

-

gHSQC : Acquire a gradient-enhanced HSQC spectrum to link protons to their attached carbons.

-

gHMBC : Acquire a gradient-enhanced HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to establish multi-bond connectivities.

-

Data Processing : Process and analyze all spectra using appropriate software to build the molecular structure fragment by fragment.

The Final Frontier: Absolute Stereochemistry

The techniques above confirm the 2D structure: a pyrrolidine ring with a nitrile group at position 2. However, C2 is a chiral center. For pharmaceutical applications, determining the absolute configuration ((R) or (S)) is mandatory, as enantiomers can have vastly different pharmacological and toxicological profiles.[19]

Single-Crystal X-Ray Crystallography: The Definitive Answer

Causality of Choice : X-ray crystallography is the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration, at atomic resolution.[20][21][22] By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete 3D electron density map can be constructed.[23][24]

The process requires growing a high-quality single crystal, which can be the rate-limiting step.[22] The presence of the chlorine counter-ion can be advantageous for determining the absolute structure via anomalous dispersion.

Experimental Protocol: X-Ray Crystallography

-

Crystallization : Grow single crystals suitable for diffraction (typically >20µm in all dimensions).[21] Slow evaporation of the solvent (e.g., from a water/isopropanol mixture) is a common method.

-

Mounting : Mount a suitable crystal on a goniometer head.

-

Data Collection : Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data, typically using Mo or Cu X-ray sources.[21]

-

Structure Solution & Refinement : Solve the structure using direct methods and refine the model against the collected data.

-

Validation : The final structure is validated using tools like checkCIF to ensure its quality and correctness.[25][26] The Flack parameter is calculated to determine the absolute configuration with high confidence.

Complementary Chiroptical and Chromatographic Methods

When a suitable crystal cannot be obtained, or for routine quality control, other methods are employed.

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the workhorse method for determining enantiomeric purity.[20][27] By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.[28][29]

-

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[20][27] The resulting spectrum can serve as a fingerprint for a specific enantiomer and can be compared to theoretical calculations or known standards to assign the absolute configuration.

dot

Sources

- 1. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 6. chembk.com [chembk.com]

- 7. (S)-Pyrrolidine-2-carbonitrile Hydrochloride at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 21. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. excillum.com [excillum.com]

- 24. azolifesciences.com [azolifesciences.com]

- 25. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 28. Chiral analysis - Wikipedia [en.wikipedia.org]

- 29. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Solubility of Pyrrolidine-2-carbonitrile Hydrochloride

Executive Summary

Solubility is a critical physicochemical parameter that dictates the developability and ultimate bioavailability of an active pharmaceutical ingredient (API). For Pyrrolidine-2-carbonitrile hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds, a comprehensive understanding of its solubility profile is paramount for efficient process development, formulation design, and preclinical evaluation. This guide provides a deep dive into the solubility characteristics of (S)-Pyrrolidine-2-carbonitrile hydrochloride, moving beyond simple qualitative descriptors to offer quantitative data, robust experimental protocols for in-house determination, and an expert perspective on the underlying chemical principles governing its behavior in solution. We will dissect the crucial differences between thermodynamic and kinetic solubility, detail the "gold standard" shake-flask methodology, and explore the structural attributes of the molecule that define its solubility.

Introduction to this compound

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a chiral organic compound featuring a five-membered pyrrolidine ring, a secondary amine, and a nitrile functional group.[1] Its hydrochloride salt form enhances its polarity and, consequently, its utility in aqueous reaction media and biological systems.

This molecule is of significant interest to the pharmaceutical industry, primarily serving as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2] Given its role as a crucial precursor, characterizing its physical properties, especially solubility, is not merely an academic exercise. It is a fundamental requirement for optimizing reaction conditions, developing purification strategies, and ensuring consistent quality and performance in downstream applications.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation upon which all solubility studies are built. The key physicochemical data for (S)-Pyrrolidine-2-carbonitrile hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-Pyrrolidine-2-carbonitrile hydrochloride | [1][3] |

| CAS Number | 65732-69-6 | [1][2][4] |

| Molecular Formula | C₅H₉ClN₂ | [1][4][5] |

| Molecular Weight | 132.59 g/mol | [4][5][6][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥95-99% | [6][7] |

| Melting Point | 142-144 °C or 215-220 °C | [7],[6] |

| InChI Key | QSJTUXCBPTVKQZ-JEDNCBNOSA-N | [3][4] |

Note on Melting Point: A notable discrepancy exists in the reported melting point, with sources indicating ranges of 142-144 °C and 215-220 °C.[6][7] This variation may be attributable to differences in purity, crystalline form (polymorphism), or measurement technique. Researchers should consider experimental verification of the melting point for their specific batch.

Understanding Solubility: Core Concepts for Drug Development

In pharmaceutical sciences, "solubility" is not a single, monolithic value. It is crucial to distinguish between two primary types of measurements: thermodynamic and kinetic solubility. This distinction is vital as the choice of assay impacts data interpretation and its applicability to the development process.

3.1 Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, once the system has reached equilibrium. At this point, the rate of dissolution of the solid is equal to the rate of precipitation. This is the true, intrinsic solubility of the most stable crystalline form of the compound and is the most relevant value for formulation and biopharmaceutical classification.[8] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[9]

Caption: Thermodynamic solubility represents the equilibrium state.

3.2 Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery.[8] In this assay, a compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[4][5] The concentration at which precipitation is first observed is defined as the kinetic solubility. This method is fast but can often overestimate thermodynamic solubility because it can generate supersaturated, thermodynamically metastable solutions.[6] While useful for ranking early-stage compounds, it is less reliable for late-stage development decisions.

Solubility Profile of this compound

The structural features of the molecule—a polar nitrile group, a secondary amine capable of protonation, and its formulation as a hydrochloride salt—strongly suggest good aqueous solubility.

| Solvent | Type | Value / Description | Source(s) |

| Water | Quantitative | 7.71 mg/mL (Calculated) | [4] |

| Water | Qualitative | Soluble / Very Soluble | [1][4][6][7] |

| Organic Solvents | Qualitative | Soluble | [7] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and accurate solubility data, a rigorously controlled experimental protocol is essential. The following describes the standard shake-flask method followed by HPLC quantification, which is considered the benchmark for determining thermodynamic solubility.

5.1 Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient duration to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid. The saturated solution is then carefully separated from the remaining solid, and the concentration of the dissolved compound is measured using a validated analytical technique, such as HPLC.

5.2 Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a clear glass vial. Causality: Using an excess of solid is critical to ensure that the solution becomes saturated and that some solid remains at the end of the experiment, confirming equilibrium.

-

Add a precise volume of the desired solvent (e.g., 2 mL of purified water, phosphate-buffered saline pH 7.4, ethanol) to the vial.

-

-

Equilibration:

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a minimum of 24 hours. Causality: A 24-hour incubation is a standard duration to allow most pharmaceutical compounds to reach equilibrium. For some compounds, longer times may be necessary, which should be confirmed by sampling at multiple time points (e.g., 24h, 48h) until the concentration plateaus.

-

-

Phase Separation:

-

After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean HPLC vial. Causality: Filtration is a crucial self-validating step to remove all undissolved microparticles. Failure to do so would lead to the dissolution of these particles upon dilution, causing a gross overestimation of the true solubility.

-

-

Quantification (HPLC):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Inject the diluted sample and the standards onto a suitable HPLC system (e.g., a C18 reverse-phase column with UV detection).

-

Calculate the concentration of the saturated solution by interpolating its response against the calibration curve, remembering to account for the dilution factor.

-

Sources

- 1. CAS 65732-69-6: (S)-Pyrrolidine-2-carbonitrile hydrochlori… [cymitquimica.com]

- 2. (S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [chemicalbook.com]

- 3. (S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.com]

- 4. 65732-69-6 | (S)-2-Pyrrolidinecarbonitrile hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. chembk.com [chembk.com]

- 6. Buy (S)-Pyrrolidine-2-carbonitrile hydrochloride at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 7. (S)-Pyrrolidine-2-carbonitrile Hydrochloride at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 8. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | C7H10ClF2N3O | CID 89705207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Stability and Storage of Pyrrolidine-2-carbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6). As a critical chiral building block in the synthesis of pharmaceutical agents, particularly Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, its chemical integrity is paramount.[1][2] This document consolidates data from safety datasheets, chemical literature, and standard pharmaceutical stability testing guidelines to offer researchers, scientists, and drug development professionals a definitive resource. We will explore the compound's inherent chemical liabilities, including its hygroscopicity and susceptibility to hydrolysis, detail potential degradation pathways, and provide field-proven protocols for handling, storage, and stability assessment.

Introduction: The Significance of a Stable Intermediate

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its pyrrolidine ring mimics the structure of proline, while the nitrile group is crucial for the mechanism of action in certain enzyme inhibitors, providing both potent reversible inhibition and chemical stability suitable for oral administration.[1][4] The purity and stability of this intermediate directly influence the yield, purity profile, and safety of the final API. An unstable intermediate can introduce process-related impurities that are often difficult and costly to remove. Therefore, a thorough understanding of its stability profile is not an academic exercise but a prerequisite for robust and reproducible pharmaceutical manufacturing. This guide aims to provide that understanding, grounded in chemical principles and authoritative standards.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for its proper handling and storage. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | [5] |

| Synonyms | (S)-2-Cyanopyrrolidine hydrochloride | [6] |

| CAS Number | 65732-69-6 | [5][7] |

| Molecular Formula | C₅H₉ClN₂ | |

| Molecular Weight | 132.59 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 215-220 °C | [8] |

| Solubility | Soluble in water | [8] |

| Purity | Typically ≥95-99% | [8] |

Chemical Stability Profile and Degradation

While stable under recommended storage conditions, this compound possesses specific chemical liabilities that users must be aware of to prevent degradation.[5] Its stability is primarily influenced by moisture, pH, and temperature.

Inherent Sensitivities: The Dual Challenge of Salt and Nitrile

-

Hygroscopicity : As a hydrochloride salt, the compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10] The presence of the chloride ion facilitates the absorption of water molecules through hydrogen bonding.[9] This absorbed water is not inert; it acts as a reactant for the primary degradation pathway, hydrolysis, and can physically alter the powder's properties, leading to clumping and handling difficulties.

-

Hydrolytic Degradation : The nitrile group (-C≡N) is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be initiated by absorbed atmospheric moisture. This degradation proceeds in two main steps: first, the hydrolysis of the nitrile to a primary amide, followed by further hydrolysis of the amide to a carboxylic acid.[11] The formation of these impurities compromises the material's purity and can have downstream effects on subsequent synthetic steps.

Primary Degradation Pathway

The principal degradation route for this compound is the hydrolysis of the cyano group. This pathway is critical to monitor in stability studies.

Caption: Primary hydrolytic degradation pathway for the nitrile group.

Incompatible Materials and Conditions

To ensure stability, the compound must be isolated from the following:

-

Strong Oxidizing Agents : Can react exothermically and potentially degrade the pyrrolidine ring.[5]

-

Strong Acids and Bases : Catalyze the hydrolysis of the nitrile group.[5][11]

-

Heat and Direct Light : High temperatures accelerate the rate of all degradation reactions, while UV light can provide the energy to initiate decomposition.[7]

Upon combustion, the compound emits toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term integrity of this compound.

Optimal Storage Conditions

The following conditions are synthesized from manufacturer safety data sheets and best practices for hygroscopic and sensitive reagents.